molecular formula C14H10N2 B7826839 (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile CAS No. 38382-00-2

(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile

Cat. No.: B7826839
CAS No.: 38382-00-2
M. Wt: 206.24 g/mol
InChI Key: LWLKQRNTRMQQAO-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile is an organic compound characterized by the presence of a phenyl group, a pyridyl group, and an acrylonitrile moiety. This compound is known for its reactivity and is often used as a Michael acceptor in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile typically involves the reaction of 4-pyridinecarboxaldehyde with benzyl cyanide in the presence of a base. The reaction conditions often include the use of phase-transfer catalysts to enhance the yield and selectivity of the desired (Z)-isomer .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile primarily involves its role as a Michael acceptor. The compound’s electrophilic nature allows it to react with nucleophiles, forming new carbon-carbon bonds. This reactivity is facilitated by the presence of the electron-withdrawing nitrile group, which stabilizes the negative charge developed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile is unique due to its specific combination of a phenyl group and a pyridyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

(Z)-2-phenyl-3-pyridin-4-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c15-11-14(13-4-2-1-3-5-13)10-12-6-8-16-9-7-12/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLKQRNTRMQQAO-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=NC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38382-00-2
Record name MLS002706400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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